molecular formula C7H4INO4 B1595640 2-Iodo-4-nitrobenzoic acid CAS No. 89459-38-1

2-Iodo-4-nitrobenzoic acid

Cat. No.: B1595640
CAS No.: 89459-38-1
M. Wt: 293.02 g/mol
InChI Key: SQICTGFCQITYDT-UHFFFAOYSA-N
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Description

2-Iodo-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and nitro groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-iodobenzoic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the para position relative to the carboxylic acid group.

Another method involves the iodination of 4-nitrobenzoic acid. This reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the ortho position relative to the carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and iodination processes. These processes are optimized for high yield and purity, and they may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Reduction: Common reducing agents include tin and hydrochloric acid, iron and acetic acid, or catalytic hydrogenation with palladium on carbon.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: The major product is 2-iodo-4-aminobenzoic acid.

    Coupling: Various biaryl compounds can be formed depending on the boronic acid used.

Scientific Research Applications

2-Iodo-4-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers.

    Biological Studies: The compound is used in biochemical assays and as a probe to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-iodo-4-nitrobenzoic acid depends on the specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In biological systems, the nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-3-nitrobenzoic acid
  • 2-Bromo-4-nitrobenzoic acid
  • 4-Nitrobenzoic acid

Uniqueness

2-Iodo-4-nitrobenzoic acid is unique due to the presence of both iodine and nitro groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

IUPAC Name

2-iodo-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQICTGFCQITYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332583
Record name 2-Iodo-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89459-38-1
Record name 2-Iodo-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-4-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 2-amino-4-nitrobenzoic acid (14.5 g, 79.6 mmol) in 2.0 M of sulfuric acid aqueous solution (398 mL, 796 mmol) was added a solution of sodium nitrite (8.24 g, 0.119 mol) in water dropwise at 0° C. After the addition, the resulting solution was stirred at same temperature for 1 hour, then a solution of potassium iodide (19.8 g, 0.119 mol) in water was added dropwise at 0° C. The resulting mixture was stirred at rt for 72 hours. The precipitate was filtered and washed by water to give the desired product (19.5 g, 83%). LCMS calculated for C7H51NO4(M+H)+: m/z=294.0.
Quantity
14.5 g
Type
reactant
Reaction Step One
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398 mL
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reactant
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Quantity
8.24 g
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reactant
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0 (± 1) mol
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19.8 g
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reactant
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0 (± 1) mol
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Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

Solid potassium iodide (55 g, 0.33 mol) was added in one portion to a suspension of 2-iodosyl-4-nitro-benzoic acid I-1a (54.9 g, 0.18 mol) in water (250 ml) and glacial acetic acid (50 ml). Over the next 5-10 minutes, the solids gradually went into solution and the solution turned from off-white to red. After stirring for one hour at 23° C., gaseous sulfur dioxide was bubbled through the reaction mixture until the red color dissipated and a pale green suspension had formed. The solids were collected by filtration, co-evaporated from toluene (3×250 ml), and dried in vacuo to affort 2-iodo-4-nitrobenzoic acid I-1b (33 g, 64%).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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